![molecular formula C22H20N2O3 B2981457 3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883956-07-8](/img/structure/B2981457.png)
3-butyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly. Pyrimidine itself is a six-membered ring with two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives, highlighting their significance in pharmaceutical chemistry due to their broad spectrum of biological activities. For instance, Osyanin et al. (2014) proposed a novel synthesis method for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are crucial for their antibacterial, fungicidal, and antiallergic properties (Osyanin et al., 2014). Additionally, Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives using a Bronsted acidic ionic liquid catalyst, further evaluating their antimicrobial activity (Banothu & Bavanthula, 2012).
Biological Activities and Applications
Chromeno[2,3-d]pyrimidine derivatives have demonstrated a range of biological activities. For example, Allehyani (2022) synthesized novel heteroannulated chromeno pyrido pyrimidines and evaluated their antimicrobial effects, revealing variable inhibitory effects on tested microorganisms (Allehyani, 2022). Furthermore, Jamasbi et al. (2021) developed a new Hg2+ colorimetric chemosensor using chromeno[d]pyrimidine-2,5-dione/thione derivatives, showcasing the compound's application in detecting mercury ions with high sensitivity (Jamasbi et al., 2021).
Mechanistic Studies and Chemical Interactions
Research on the binding mechanisms of chromeno[2,3-d]pyrimidine derivatives with other molecules has provided insights into their potential applications. Dixit et al. (2010) explored the binding of a barbiturate derivative of chromeno[2,3-d]pyrimidine-2,4(3H)-dione with urea and thiourea, employing both experimental and theoretical approaches to understand the interactions at the molecular level (Dixit et al., 2010).
Environmental and Green Chemistry Applications
The research also extends to the synthesis methodologies that are environmentally friendly. For instance, Brahmachari and Nayek (2017) reported a catalyst-free, one-pot synthesis of chromeno[2,3-d]pyrimidine derivatives, highlighting the importance of green chemistry principles in the development of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017).
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this compound belongs, often target enzymes such as dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase . These enzymes play crucial roles in various biological processes, including cell growth and division, signal transduction, and metabolism .
Mode of Action
Compounds of this class are known to interact with their targets, often inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It is mentioned that the compound’s degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
Compounds of this class are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Propriétés
IUPAC Name |
3-butyl-2-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-4-13-24-20(15-11-9-14(2)10-12-15)23-21-18(22(24)26)19(25)16-7-5-6-8-17(16)27-21/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZAXKCJRFFKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
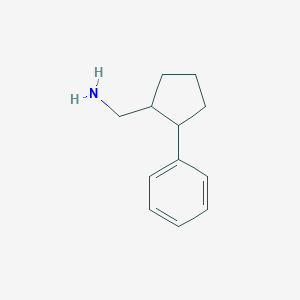

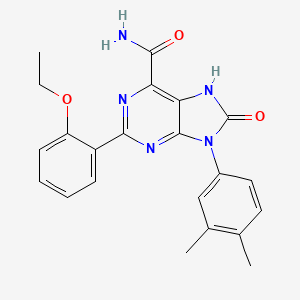
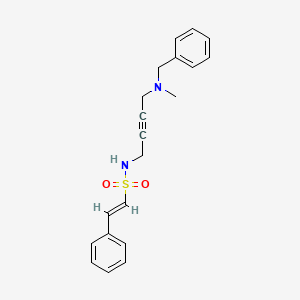
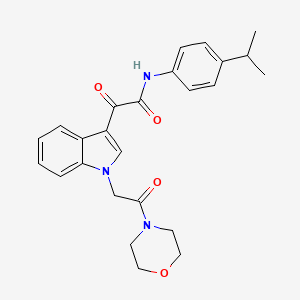
![N-[(1-Phenylcyclobutyl)methyl]oxirane-2-carboxamide](/img/structure/B2981385.png)
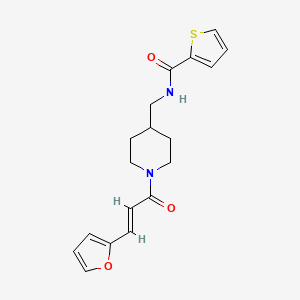
![N1-phenyl-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981391.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981392.png)
![N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2981393.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2981394.png)
![1'-(tert-Butoxycarbonyl)-2H-spiro[benzofuran-3,4'-piperidine]-2-carboxylic acid](/img/structure/B2981395.png)

![2-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2981397.png)
